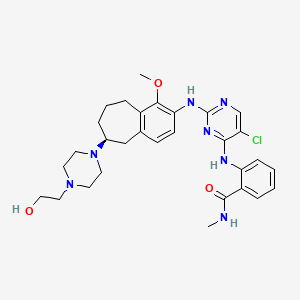

CEP-37440

Beschreibung

ALK-FAK Inhibitor this compound is an orally available dual kinase inhibitor of the receptor tyrosine kinase anaplastic lymphoma kinase (ALK) and focal adhesion kinase (FAK), with potential antineoplastic activity. Upon administration, ALK-FAK inhibitor this compound selectively binds to and inhibits ALK kinase and FAK kinase. The inhibition leads to disruption of ALK- and FAK-mediated signal transduction pathways and eventually inhibits tumor cell growth in ALK- and FAK-overexpressing tumor cells. ALK belongs to the insulin receptor superfamily and plays an important role in nervous system development; its dysregulation and gene rearrangements are associated with a variety of tumors. The cytoplasmic tyrosine kinase FAK, a signal transducer for integrins, is upregulated and constitutively activated in various tumor types; it plays a key role in tumor cell migration, proliferation, survival, and tumor angiogenesis.

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

a focal adhesion kinase inhibito

Eigenschaften

IUPAC Name |

2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38ClN7O3/c1-32-29(40)23-7-3-4-9-25(23)34-28-24(31)19-33-30(36-28)35-26-11-10-20-18-21(6-5-8-22(20)27(26)41-2)38-14-12-37(13-15-38)16-17-39/h3-4,7,9-11,19,21,39H,5-6,8,12-18H2,1-2H3,(H,32,40)(H2,33,34,35,36)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSHRERPHLTPEE-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C4=C(CC(CCC4)N5CCN(CC5)CCO)C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C4=C(C[C@H](CCC4)N5CCN(CC5)CCO)C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38ClN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301025939 | |

| Record name | 2-((5-Chloro-2-(((6S)-6,7,8,9-tetrahydro-6-(4-(2-hydroxyethyl)-1-piperazinyl)-1-methoxy-5H-benzocyclohepten-2-yl)amino)-4-pyrimidinyl)amino)-N-methyl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391712-60-9 | |

| Record name | CEP-37440 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391712609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEP-37440 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13060 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-((5-Chloro-2-(((6S)-6,7,8,9-tetrahydro-6-(4-(2-hydroxyethyl)-1-piperazinyl)-1-methoxy-5H-benzocyclohepten-2-yl)amino)-4-pyrimidinyl)amino)-N-methyl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEP-37440 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3MNS8782H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CEP-37440: A Dual FAK/ALK Inhibitor for Cancer Therapy

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of CEP-37440, a potent, orally available small molecule inhibitor targeting Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK). This document synthesizes key findings from in vitro and in vivo studies, offering detailed insights into its therapeutic potential in oncology.

Core Mechanism of Action

This compound is a dual kinase inhibitor that demonstrates significant potential in cancer therapy through its targeted action on two key signaling proteins: FAK and ALK.[1][2] Both FAK and ALK are receptor tyrosine kinases that, when dysregulated, play crucial roles in tumor cell proliferation, survival, migration, and angiogenesis.[2]

The primary mechanism of this compound involves the competitive inhibition of ATP binding to the kinase domains of both FAK and ALK.[3] This blockade prevents the autophosphorylation and subsequent activation of these kinases, thereby disrupting their downstream signaling pathways. A key event in FAK activation is its autophosphorylation at tyrosine 397 (Tyr397).[4] this compound effectively inhibits this critical step, leading to a cascade of anti-tumor effects.[4][5][6]

Signaling Pathway Inhibition

The dual inhibition of FAK and ALK by this compound leads to the disruption of multiple oncogenic signaling pathways.

References

- 1. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. 细胞计数与健康状况分析 [sigmaaldrich.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Inhibitory Function of CEP-37440: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-37440 is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2][3] This dual inhibitory activity presents a compelling therapeutic strategy in oncology by simultaneously targeting key pathways involved in tumor cell proliferation, survival, migration, and angiogenesis. This technical guide provides an in-depth overview of the core inhibitory functions of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Core Inhibitory Function and Mechanism of Action

This compound exerts its anti-neoplastic effects through the competitive inhibition of ATP binding to the kinase domains of both FAK and ALK.[4] This dual specificity allows it to disrupt two distinct and critical signaling cascades implicated in a variety of malignancies.

Inhibition of Focal Adhesion Kinase (FAK)

FAK is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction, a process vital for cell adhesion, migration, and survival.[5] Upregulation and constitutive activation of FAK are frequently observed in invasive solid tumors and are associated with metastasis.[3][6] this compound potently inhibits FAK, preventing its autophosphorylation at tyrosine 397 (Tyr 397), a critical step for its activation and the recruitment of other signaling proteins.[1][7] The inhibition of FAK signaling by this compound leads to decreased cell proliferation and can induce apoptosis in cancer cells.[1][7]

Inhibition of Anaplastic Lymphoma Kinase (ALK)

ALK is a receptor tyrosine kinase belonging to the insulin receptor superfamily. While it plays a role in the development of the nervous system, aberrant ALK activity, often due to genetic rearrangements, is a known oncogenic driver in several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma.[3][8] this compound effectively inhibits ALK kinase activity, thereby disrupting downstream signaling pathways that promote tumor cell growth and survival.[2][3]

Quantitative Inhibitory Activity

The potency of this compound against FAK and ALK has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Target | Assay Type | IC50 (nM) | Reference |

| FAK | Enzymatic Assay | 2.3 | [1] |

| ALK | Enzymatic Assay | 3.5 | [1] |

| FAK | Cell-based Assay | 82 | [9] |

| ALK | Cell-based Assay | 22 | [9] |

In Vitro and In Vivo Efficacy

The dual inhibitory action of this compound translates to significant anti-tumor effects in both cell-based and animal models.

Cellular Proliferation Inhibition

This compound has demonstrated dose-dependent inhibition of proliferation in various cancer cell lines.

| Cell Line | Cancer Type | IC50 / GC50 (nM) | Reference |

| Sup-M2 | Anaplastic Large Cell Lymphoma | 84 | [5] |

| Karpas-299 | Anaplastic Large Cell Lymphoma | 131 | [5] |

| FC-IBC02 | Inflammatory Breast Cancer | 91 | [5] |

| SUM190 | Inflammatory Breast Cancer | 900 | [5] |

| KPL4 | Breast Cancer | 890 | [5] |

In Vivo Tumor Growth Inhibition

In preclinical xenograft models, orally administered this compound has been shown to inhibit tumor growth.

| Xenograft Model | Cancer Type | Dosage | Tumor Growth Inhibition | Reference |

| Sup-M2 | Anaplastic Large Cell Lymphoma | 3-55 mg/kg (p.o., b.i.d/q.d.) | Dose-dependent inhibition | [1] |

| CWR22 | Prostate Cancer | 55 mg/kg (p.o.) | Inhibition of FAK phosphorylation | [1] |

| FC-IBC02 | Inflammatory Breast Cancer | 55 mg/kg (p.o., b.i.d) | 33% | [7] |

| SUM190 | Inflammatory Breast Cancer | 55 mg/kg (p.o., b.i.d) | 79.7% | [7] |

| SUM149 | Inflammatory Breast Cancer | 55 mg/kg (p.o., b.i.d) | 23% | [7] |

Furthermore, in the FC-IBC02 xenograft model, this compound treatment prevented the development of brain metastases.[7]

Signaling Pathways

The dual inhibitory function of this compound impacts two critical oncogenic signaling pathways.

Figure 1: FAK Signaling Pathway Inhibition by this compound.

Figure 2: ALK Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the dual inhibitory function of this compound.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the IC50 of this compound against FAK and ALK kinases.

-

Objective: To quantify the concentration of this compound required to inhibit 50% of FAK or ALK kinase activity.

-

Principle: A radiometric or fluorescence-based assay is used to measure the phosphorylation of a specific substrate by the kinase in the presence of varying concentrations of the inhibitor.

-

Materials:

-

Recombinant human FAK or ALK enzyme

-

Specific peptide substrate for FAK or ALK

-

ATP (with radiolabeled γ-³²P-ATP for radiometric assays)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound stock solution (in DMSO)

-

96- or 384-well assay plates

-

Phosphocellulose paper or filter plates (for radiometric assays)

-

Scintillation counter or fluorescence plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase reaction buffer.

-

In the assay plate, add the kinase, the specific substrate, and the diluted this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution like EDTA).

-

For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, measure the fluorescence signal according to the manufacturer's instructions.

-

Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Figure 3: Workflow for In Vitro Kinase Inhibition Assay.

Cell Proliferation Assay (e.g., MTT Assay)

This protocol describes a common method to assess the effect of this compound on the proliferation of cancer cell lines.

-

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50).

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals by adding the solubilization solution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control and plot against the logarithm of the this compound concentration to determine the GI50 value.

-

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Objective: To assess the ability of this compound to inhibit tumor growth in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of drug treatment on tumor growth is monitored over time.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line suspension

-

This compound formulation for oral administration

-

Vehicle control solution

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., by oral gavage) or the vehicle control to the respective groups at a predetermined dose and schedule (e.g., daily or twice daily).

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for target engagement).

-

Compare the tumor growth curves between the treated and control groups to determine the efficacy of this compound.

-

Conclusion

This compound is a promising therapeutic agent with a well-defined dual inhibitory mechanism against FAK and ALK. Its potent activity in preclinical models highlights its potential for the treatment of various cancers driven by these pathways. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working with or interested in this novel dual inhibitor. Further clinical investigation is warranted to fully elucidate its therapeutic utility in human patients.

References

- 1. promega.com.cn [promega.com.cn]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

Dual Inhibition of FAK and ALK by CEP-37440: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

CEP-37440 is a potent, orally bioavailable, ATP-competitive small molecule that functions as a dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2] This technical guide provides an in-depth overview of its inhibitory activity, the experimental protocols for its characterization, and the signaling pathways it modulates.

Core Inhibitory Activity: IC50 Values

This compound exhibits low nanomolar potency against both FAK and ALK in enzymatic and cellular assays. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Target | Assay Type | IC50 Value (nM) |

| FAK | Enzymatic | 2.0 - 2.3 |

| ALK | Enzymatic | 3.1 - 3.5 |

Table 1: Summary of this compound IC50 values for FAK and ALK inhibition. Data compiled from multiple sources.[1][3][4]

Mechanism of Action

This compound selectively binds to and inhibits FAK and ALK, leading to the disruption of their respective signal transduction pathways.[5] A key mechanism in its efficacy against FAK-driven processes is the inhibition of FAK1 autophosphorylation at the Tyr397 site.[2][3] This action prevents the recruitment and activation of downstream signaling molecules, thereby affecting cell proliferation, migration, and survival.[5] In ALK-dependent cancers, its inhibitory effect disrupts oncogenic signaling cascades.

Experimental Protocols

The following sections detail representative methodologies for evaluating the inhibitory activity of this compound.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a method to determine the enzymatic IC50 value of this compound against purified FAK or ALK.

Objective: To quantify the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free system.

Materials:

-

Purified recombinant FAK or ALK enzyme

-

Kinase-specific substrate peptide

-

ATP (Adenosine 5'-triphosphate)

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% 2-mercaptoethanol)

-

ADP detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well microplates

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Reaction Setup: To the wells of a microplate, add the kinase enzyme and the this compound dilutions (or DMSO for control).

-

Pre-incubation: Gently mix and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should be near the Km value for the specific kinase.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.

-

Reaction Termination: Stop the reaction by adding the ADP detection reagent according to the manufacturer's instructions. This reagent will simultaneously terminate the kinase reaction and begin the process of quantifying the ADP produced.

-

Signal Detection: Allow the detection signal (e.g., luminescence) to develop as per the kit's protocol.

-

Data Analysis: Measure the signal using a plate reader. Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay (MTS Assay)

This protocol is for determining the effect of this compound on the proliferation of cancer cell lines, such as inflammatory breast cancer (IBC) lines FC-IBC02, SUM190, and KPL4.[2][6][7]

Objective: To measure the dose-dependent effect of this compound on cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., FC-IBC02, SUM190)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Plating: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-3000 nM).[7] Include DMSO-only wells as a vehicle control.

-

Incubation: Incubate the plates for various time periods (e.g., 48, 72, 96, 120, 192 hours).[7]

-

MTS Addition: At the end of the incubation period, add MTS reagent to each well according to the manufacturer's protocol.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan product.

-

Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Data Analysis: After subtracting the background absorbance, calculate the percentage of cell proliferation inhibition for each concentration relative to the DMSO control. Plot the results to determine the growth inhibitory effects.

Western Blot Analysis for Phospho-FAK (Tyr397)

This protocol is designed to assess the effect of this compound on the phosphorylation status of FAK in whole-cell lysates.

Objective: To determine if this compound inhibits the autophosphorylation of FAK at Tyr397 in a cellular context.[2][3]

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-FAK (Tyr397) and anti-total FAK

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

PVDF membrane

-

SDS-PAGE equipment and reagents

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells and treat with a specific concentration of this compound (e.g., 1000 nM) for various time points (e.g., 0, 48, 72, 96, 120 hours).[7]

-

Cell Lysis: Harvest the cells and lyse them using ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[8]

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9][10]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C with gentle agitation.[10]

-

Washing: Wash the membrane multiple times with a wash buffer (e.g., TBST).

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: After further washing, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed with an antibody for total FAK and a loading control.

Visualizing Molecular Interactions and Workflows

Logical Workflow for this compound Evaluation

The following diagram illustrates the general workflow for characterizing a dual kinase inhibitor like this compound.

Caption: General workflow for this compound inhibitor characterization.

FAK Signaling Pathway Inhibition

This compound blocks the critical autophosphorylation of FAK, thereby inhibiting downstream signaling that promotes cell survival and migration.

Caption: Inhibition of FAK autophosphorylation by this compound.

ALK Signaling Pathway Inhibition

In ALK-driven malignancies, constitutively active ALK fusion proteins or mutations activate several oncogenic pathways. This compound directly inhibits the ALK kinase, blocking these downstream signals.

Caption: Inhibition of downstream ALK signaling pathways by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The effects of this compound, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. scholars.northwestern.edu [scholars.northwestern.edu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ijbs.com [ijbs.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Phospho-FAK (Tyr397) Antibody (#3283) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

Preclinical Efficacy of CEP-37440 in Solid Tumors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data available for CEP-37440, a potent dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK). The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in oncology drug discovery and development.

Executive Summary

This compound is an orally bioavailable small molecule that demonstrates significant anti-tumor activity in a range of preclinical solid tumor models.[1][2] As a dual inhibitor, it targets two key signaling nodes implicated in tumor progression, survival, and metastasis.[3][4] Preclinical evidence supports its potential as a therapeutic agent, particularly in tumors characterized by the overexpression or activation of FAK and/or ALK. This document summarizes the key in vitro and in vivo findings, details the experimental methodologies employed in these studies, and visualizes the targeted signaling pathways.

Mechanism of Action

This compound exerts its anti-neoplastic effects by competitively inhibiting the ATP-binding sites of both FAK and ALK, leading to the disruption of their downstream signaling cascades.[1][5] FAK is a non-receptor tyrosine kinase that plays a crucial role in integrin-mediated signaling, governing processes such as cell adhesion, migration, proliferation, and survival.[4] ALK is a receptor tyrosine kinase whose genetic alterations are oncogenic drivers in several cancers.[4] The dual inhibition of these kinases by this compound offers a multi-pronged approach to targeting tumor growth and dissemination.[6] Specifically, this compound has been shown to inhibit the autophosphorylation of FAK at tyrosine 397 (Tyr397), a critical step in its activation.[7][8]

In Vitro Studies

Enzymatic and Cellular Potency

This compound demonstrates high potency against both FAK and ALK in enzymatic assays. The in vitro anti-proliferative activity has been evaluated across a panel of human cancer cell lines, revealing significant efficacy, particularly in those with known FAK or ALK dependency.

| Target | Assay Type | IC50 (nM) | Reference |

| FAK | Enzymatic | 2.3 | [7] |

| ALK | Enzymatic | 3.5 | [7] |

| Cell Line | Cancer Type | Assay Type | IC50 / GC50 (nM) | Reference |

| Sup-M2 | Anaplastic Large Cell Lymphoma | Proliferation | 84 | |

| Karpas-299 | Anaplastic Large Cell Lymphoma | Proliferation | 131 | |

| FC-IBC02 | Inflammatory Breast Cancer | Proliferation | 91 | |

| SUM190 | Inflammatory Breast Cancer | Proliferation | 900 | |

| KPL4 | Breast Cancer | Proliferation | 890 | |

| MDA-IBC03 | Inflammatory Breast Cancer | Proliferation | >3000 | [8] |

| SUM149 | Inflammatory Breast Cancer | Proliferation | >3000 | [8] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Proliferation | >3000 | [8] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Proliferation | >3000 | [8] |

Experimental Protocols

-

Methodology: Cell viability and proliferation were commonly assessed using either a colorimetric-based MTT assay or a luminescence-based CellTiter-Glo® assay.

-

MTT Assay Protocol:

-

Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

The following day, cells were treated with various concentrations of this compound or vehicle control (e.g., DMSO).

-

After a specified incubation period (e.g., 72 hours), 10-20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 3-4 hours at 37°C.

-

The medium was then removed, and 100-150 µL of a solubilization solvent (e.g., DMSO or isopropanol) was added to dissolve the formazan crystals.

-

The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

-

CellTiter-Glo® Luminescent Cell Viability Assay Protocol:

-

Cells were seeded in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[1]

-

Control wells containing medium without cells were included for background luminescence measurement.[1]

-

Cells were treated with this compound or vehicle and incubated for the desired duration.

-

The plate was equilibrated to room temperature for approximately 30 minutes.[2]

-

A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL) was added.[1]

-

The contents were mixed on an orbital shaker for 2 minutes to induce cell lysis.[1]

-

The plate was incubated at room temperature for 10 minutes to stabilize the luminescent signal.[1]

-

Luminescence was recorded using a luminometer.[1]

-

-

Objective: To determine the effect of this compound on the phosphorylation status of FAK and other downstream signaling proteins.

-

Protocol:

-

Cell Lysis: Cells were treated with this compound for the indicated times and concentrations. After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking: The membrane was blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding. For phospho-specific antibodies, BSA is often the preferred blocking agent.

-

Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for phospho-FAK (Tyr397), total FAK, phospho-ALK, total ALK, and other relevant signaling proteins.

-

Washing and Secondary Antibody Incubation: The membrane was washed three times with TBST and then incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Studies

Efficacy in Solid Tumor Xenograft Models

This compound has demonstrated significant tumor growth inhibition in various subcutaneous xenograft models established in immunocompromised mice. Oral administration of the compound was generally well-tolerated at effective doses.

| Xenograft Model | Cancer Type | Animal Model | Dosage and Administration | Tumor Growth Inhibition (TGI) | Reference |

| Sup-M2 | Anaplastic Large Cell Lymphoma | SCID/Beige Mice | 3-55 mg/kg, p.o., b.i.d. or q.d. for 12 days | Dose-dependent inhibition | [7] |

| CWR22 | Prostate Cancer | Nude Mice | 55 mg/kg, p.o., once | Inhibition of FAK phosphorylation | [7] |

| FC-IBC02 | Inflammatory Breast Cancer | Nude Mice | 55 mg/kg, p.o., b.i.d. for 7 weeks | 33% | [8] |

| SUM190 | Inflammatory Breast Cancer | Nude Mice | 55 mg/kg, p.o., b.i.d. for 7 weeks | 79.7% | [8] |

| SUM149 | Inflammatory Breast Cancer | Nude Mice | 55 mg/kg, p.o., b.i.d. for 7 weeks | 23% | [8] |

Of note, in the FC-IBC02 xenograft model, treatment with this compound also inhibited the development of spontaneous brain metastases.[8]

Experimental Protocols

-

Cell Implantation: Human solid tumor cells (e.g., 5 x 10^6 cells) were suspended in a solution of Matrigel and PBS and subcutaneously injected into the flank of 6-8 week old female athymic nude or SCID mice.

-

Tumor Growth Monitoring: Tumors were allowed to reach a palpable size (e.g., 100-200 mm³) before the initiation of treatment. Tumor volume was measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²)/2.

-

Formulation: For oral administration, this compound was typically formulated in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

Administration: The drug formulation or vehicle control was administered to the mice via oral gavage at the specified dosages and schedules.

Signaling Pathway Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound.

Caption: FAK signaling pathway and the inhibitory action of this compound.

Caption: ALK signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for preclinical evaluation of this compound.

Conclusion

The preclinical data for this compound strongly support its continued investigation as a potential therapeutic agent for solid tumors. Its dual inhibitory activity against FAK and ALK provides a rational basis for its efficacy in tumors dependent on these signaling pathways. The in vitro and in vivo studies consistently demonstrate its ability to inhibit tumor cell proliferation and growth at clinically achievable concentrations. The detailed experimental protocols provided in this guide offer a foundation for further research and development of this promising anti-cancer compound.

References

- 1. promega.com [promega.com]

- 2. ch.promega.com [ch.promega.com]

- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 4. Facebook [cancer.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The effects of this compound, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of CEP-37440: A Dual FAK and ALK Kinase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CEP-37440 is a potent, orally bioavailable small molecule that dually inhibits Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2][3] This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound. It details the key experimental methodologies, summarizes critical quantitative data, and visualizes the underlying biological pathways and developmental workflow. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

The aberrant activity of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a key mediator of signals from integrins and growth factor receptors, playing a crucial role in cell survival, proliferation, migration, and invasion.[2] Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase whose genetic alterations are drivers in several malignancies, including non-small cell lung cancer and anaplastic large cell lymphoma.[1][2] The development of dual-target inhibitors presents a promising strategy to overcome potential resistance mechanisms and enhance therapeutic efficacy. This compound was developed as a potent dual inhibitor of both FAK and ALK, demonstrating promise in preclinical cancer models.[1][4]

Discovery and Lead Optimization

The development of this compound originated from the optimization of a series of ALK inhibitors.[1] The initial lead compounds exhibited potent ALK inhibition but had suboptimal pharmacokinetic properties, particularly concerning metabolic stability. The medicinal chemistry effort focused on modifying the core structure to improve these characteristics, which serendipitously led to the discovery of dual FAK and ALK inhibitory activity.[1]

A key publication in the Journal of Medicinal Chemistry details the structure-activity relationship (SAR) studies that guided the optimization process.[1] Modifications to the solvent-exposed region of the molecule led to significant improvements in metabolic stability in both rat and human liver microsomes. This optimization effort culminated in the identification of this compound, which demonstrated a favorable balance of potent dual-kinase inhibition and desirable pharmacokinetic properties, including good oral bioavailability.[5]

Mechanism of Action

This compound exerts its anti-tumor effects by competitively inhibiting the ATP-binding sites of both FAK and ALK.[2] This dual inhibition disrupts the downstream signaling cascades mediated by these kinases, ultimately leading to decreased cell proliferation and survival in cancer cells that are dependent on these pathways.

FAK and ALK Signaling Pathways

FAK is a critical node in intracellular signaling, integrating signals from the extracellular matrix and growth factors to regulate key cellular processes. ALK, upon activation by its ligands or through oncogenic fusion events, triggers a cascade of downstream signaling pathways. The diagram below illustrates the central roles of FAK and ALK in cancer cell signaling.

Caption: FAK and ALK signaling pathways inhibited by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Kinase and Cellular Potency

| Target | Assay Type | IC50 (nM) | Reference |

| FAK | Enzymatic | 2.3 | [2][3] |

| ALK | Enzymatic | 3.5 | [2][3] |

| ALK | Cellular (in 75% human plasma) | 120 | [6] |

| Sup-M2 (NPM-ALK+) | Cell Proliferation | 84 | [5] |

| Karpas-299 (NPM-ALK+) | Cell Proliferation | 131 | [5] |

| FC-IBC02 | Cell Proliferation (GI50) | 91 | [5] |

| SUM190 | Cell Proliferation (GI50) | 900 | [5] |

| KPL4 | Cell Proliferation (GI50) | 890 | [5] |

Table 2: In Vivo Efficacy in Xenograft Models

| Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |

| Sup-M2 (SCID mice) | 3-55 mg/kg, p.o., b.i.d/q.d., 12 days | Dose-dependent inhibition | [3] |

| CWR22 (Nude mice) | 55 mg/kg, p.o., once | FAK phosphorylation inhibited | [3] |

| SUM190 | 55 mg/kg, p.o., b.i.d., 7 weeks | 79.7% | [4][7] |

| FC-IBC02 | 55 mg/kg, p.o., b.i.d., 7 weeks | 33% | [4][7] |

| SUM149 | 55 mg/kg, p.o., b.i.d., 7 weeks | 23% | [4][7] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.

Kinase Inhibition Assays

The inhibitory activity of this compound against FAK and ALK was determined using enzymatic assays. While the specific protocols from the original studies are proprietary, a general workflow for such an assay is depicted below. These assays typically involve a recombinant kinase, a substrate, and ATP. The inhibitor's potency is measured by its ability to block the phosphorylation of the substrate.

Caption: General workflow for a kinase inhibition assay.

Cell Proliferation Assays

The effect of this compound on the proliferation of various cancer cell lines was assessed using the MTS assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Cancer cell lines (e.g., FC-IBC02, SUM190, KPL4) were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[8]

-

Compound Treatment: Cells were treated with various concentrations of this compound (typically ranging from 0 to 3000 nM) and incubated for a specified period (e.g., 0-192 hours).[2]

-

MTS Reagent Addition: Following the incubation period, an MTS reagent solution was added to each well.[8]

-

Incubation and Measurement: The plates were incubated to allow for the conversion of the MTS tetrazolium salt into a colored formazan product by metabolically active cells. The absorbance was then measured using a microplate reader at a specific wavelength (typically 490 nm).[8]

-

Data Analysis: The absorbance values were used to calculate the percentage of cell proliferation inhibition, and the GI50 (the concentration that inhibits cell growth by 50%) was determined.

In Vivo Xenograft Studies

The in vivo efficacy of this compound was evaluated in various mouse xenograft models of human cancer.

General Protocol:

-

Animal Models: Immunocompromised mice (e.g., SCID or nude mice) were used.[3]

-

Tumor Implantation: Human cancer cells (e.g., Sup-M2, CWR22, SUM190, FC-IBC02, SUM149) were implanted subcutaneously into the flanks of the mice.[3][4]

-

Treatment: Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. This compound was administered orally (p.o.) at various doses and schedules (e.g., once daily (q.d.) or twice daily (b.i.d.)).[3] The vehicle for oral administration was typically a formulation containing DMSO, PEG300, Tween-80, and saline.[3]

-

Tumor Measurement: Tumor volume was measured regularly using calipers.

-

Endpoint Analysis: At the end of the study, the tumor growth inhibition (TGI) was calculated. In some studies, tumors were excised for further analysis, such as measuring the phosphorylation status of FAK.[3]

Synthesis

The synthesis of this compound is a multi-step process that has been described in the medicinal chemistry literature.[1] A scalable process route has also been developed for the production of clinical trial material.[9] The synthesis involves the construction of the core heterocyclic structure followed by the addition of the side chains.

Caption: A simplified overview of the synthetic workflow for this compound.

Conclusion

This compound is a potent dual inhibitor of FAK and ALK that has demonstrated significant anti-tumor activity in a range of preclinical models. Its development was guided by a systematic medicinal chemistry effort that successfully optimized both its potency and pharmacokinetic profile. The data presented in this technical guide highlight the promise of this compound as a potential therapeutic agent for cancers driven by FAK and/or ALK signaling. Further clinical investigation is warranted to fully elucidate its therapeutic potential in human patients.

References

- 1. Discovery of Clinical Candidate this compound, a Selective Inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The effects of this compound, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | FAK/ALK Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 7. researchgate.net [researchgate.net]

- 8. The effects of this compound, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Dual-Targeting of FAK and ALK Signal Transduction Pathways by CEP-37440: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-37440, also known as ESK440, is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2][3] This technical guide provides an in-depth overview of this compound's targets within key signal transduction pathways, supported by a compilation of quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. By selectively binding to and inhibiting both FAK and ALK, this compound disrupts critical downstream signaling cascades involved in tumor cell proliferation, survival, migration, and angiogenesis.[1][3] This dual-inhibitory action presents a promising therapeutic strategy for cancers where FAK and/or ALK are overexpressed or dysregulated.

Introduction to this compound

This compound is an ATP-competitive inhibitor that has demonstrated significant anti-neoplastic activity in various preclinical models.[4] Its dual specificity for both FAK, a non-receptor tyrosine kinase crucial for integrin-mediated signaling, and ALK, a receptor tyrosine kinase often implicated in oncogenesis through genetic rearrangements, offers a synergistic approach to cancer therapy.[1][3][4] FAK is frequently overexpressed in invasive solid tumors and plays a key role in metastasis, while aberrant ALK signaling is a known driver in several malignancies, including neuroblastoma and non-small cell lung cancer.[1][3] this compound has the ability to cross the blood-brain barrier, making it a potential agent for treating brain metastases.[4]

Core Targets and Signal Transduction Pathways

Focal Adhesion Kinase (FAK) Signaling

FAK is a central mediator of signal transduction downstream of integrins and growth factor receptors. Its activation, primarily through autophosphorylation at Tyr397, creates a docking site for Src family kinases, leading to the activation of multiple downstream pathways, including the RAS-MAPK and PI3K-AKT pathways. These pathways are critical for cell proliferation, survival, and migration. This compound effectively inhibits the autophosphorylation of FAK at Tyr397, thereby blocking the initiation of this signaling cascade.[1]

FAK Signaling Pathway Inhibition by this compound

Caption: Inhibition of FAK autophosphorylation by this compound.

Anaplastic Lymphoma Kinase (ALK) Signaling

ALK is a receptor tyrosine kinase that, when constitutively activated by mutation or chromosomal rearrangement (e.g., NPM-ALK), drives oncogenesis by activating similar downstream pathways to FAK, including the JAK-STAT, PI3K-AKT, and RAS-MAPK pathways. These pathways promote cell growth and survival. This compound inhibits the kinase activity of ALK, preventing its autophosphorylation and the subsequent activation of its downstream effectors.

ALK Signaling Pathway Inhibition by this compound

Caption: Inhibition of ALK kinase activity by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified in various enzymatic and cellular assays.

| Target | Assay Type | Value | Reference |

| FAK | Enzymatic IC50 | 2.3 nM | [1] |

| ALK | Enzymatic IC50 | 3.5 nM | [1] |

| FAK | Cellular IC50 | 88 nM | |

| ALK | Cellular IC50 | 40 nM | |

| ALK | Cellular IC50 (in 75% human plasma) | 120 nM | [5] |

| FAK | Ki | 2.3 nM | [4] |

| ALK | Ki | 120 nM | [4] |

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | Cancer Type | IC50 / GC50 | Reference |

| Sup-M2 | Anaplastic Large-Cell Lymphoma (NPM-ALK+) | 84 nM | [2] |

| Karpas-299 | Anaplastic Large-Cell Lymphoma (NPM-ALK+) | 131 nM | [2] |

| FC-IBC02 | Inflammatory Breast Cancer | 91 nM | |

| SUM190 | Inflammatory Breast Cancer | 900 nM | |

| KPL4 | Breast Cancer | 890 nM |

Table 2: Cellular Proliferation Inhibition by this compound

Experimental Protocols

The following protocols are representative of the methodologies used to characterize the activity of this compound.

Cell Lines and Culture

-

Cell Lines: Human cancer cell lines such as FC-IBC02, SUM190, KPL4 (breast cancer), Sup-M2, and Karpas-299 (anaplastic large-cell lymphoma) are commonly used.

-

Culture Media: Media are specific to each cell line (e.g., RPMI-1640 or DMEM) and are typically supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis for Phospho-Protein Levels

This assay is used to determine the effect of this compound on the phosphorylation status of FAK and ALK.

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0-1000 nM) or vehicle control (DMSO) for a specified time (e.g., 24-72 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a 4-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-FAK (Tyr397), total FAK, phospho-ALK (Tyr1604), total ALK, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Proliferation (MTS) Assay

This colorimetric assay measures cell viability to assess the anti-proliferative effects of this compound.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0-3000 nM) for 72-96 hours.

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in an animal model.

-

Animal Model: Use immunodeficient mice (e.g., SCID or nude mice).

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

-

Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer this compound orally (p.o.) at various doses (e.g., 3-55 mg/kg) daily or twice daily (b.i.d.). The control group receives a vehicle solution.

-

Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

-

Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

-

Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment and control groups.

Typical Experimental Workflow

Caption: Workflow for preclinical evaluation of this compound.

Conclusion

This compound is a promising dual inhibitor of FAK and ALK with potent activity demonstrated in a range of preclinical models. Its ability to simultaneously block two key oncogenic signaling pathways provides a strong rationale for its continued investigation as a cancer therapeutic. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on or interested in the therapeutic potential of this compound. Further studies are warranted to fully elucidate its clinical efficacy and to identify patient populations most likely to benefit from this targeted therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of the in vitro metabolic stability of this compound, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

The Dual FAK/ALK Inhibitor CEP-37440: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-37440 is a potent, orally bioavailable small molecule that dually inhibits Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2] This dual inhibitory action presents a compelling therapeutic strategy for cancers driven by aberrant signaling through these pathways. Dysregulation of FAK is implicated in tumor cell migration, proliferation, and survival, while ALK rearrangements are known oncogenic drivers in various malignancies.[2] Preclinical studies have demonstrated the efficacy of this compound in reducing tumor growth and metastasis in various cancer models. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental methodologies.

Mechanism of Action

This compound is an ATP-competitive inhibitor of both FAK and ALK.[3] By binding to the ATP-binding pocket of these kinases, it blocks their catalytic activity, thereby inhibiting the phosphorylation of their downstream substrates.

A key mechanism of FAK inhibition by this compound is the blockade of FAK1 autophosphorylation at Tyrosine 397 (Tyr397).[1][4] This autophosphorylation event is a critical step in FAK activation, creating a binding site for Src family kinases and initiating downstream signaling cascades that regulate cell adhesion, migration, and survival.

Similarly, this compound inhibits the kinase activity of ALK, including oncogenic fusion proteins like Nucleophosmin-ALK (NPM-ALK).[1] This leads to the suppression of downstream signaling pathways, such as the JAK/STAT, PI3K/AKT, and MAPK pathways, which are crucial for the growth and survival of ALK-driven cancer cells.[2]

In Vitro Activity

The in vitro potency of this compound has been evaluated in various enzymatic and cell-based assays.

Kinase Inhibition

The inhibitory activity of this compound against FAK and ALK has been quantified through biochemical assays.

| Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| FAK | Enzymatic | 2.3 | 2.3 | [1][3] |

| ALK | Enzymatic | 3.5 | 120 | [1][3] |

Table 1: In vitro inhibitory activity of this compound against FAK and ALK kinases.

Cellular Activity

This compound has demonstrated potent anti-proliferative effects in a range of cancer cell lines, particularly those with activated FAK or ALK signaling.

| Cell Line | Cancer Type | Cellular IC50 (nM) | Notes | Reference |

| FC-IBC02 | Inflammatory Breast Cancer | 91 | Decreased proliferation observed at 300 nM, complete inhibition at 1000 nM. | [3][5] |

| SUM190 | Inflammatory Breast Cancer | 900 | 50% decrease in proliferation at 1000 nM. | [3][5] |

| KPL4 | Breast Cancer | 890 | Reduced proliferation at low concentrations. | [3][4] |

| Sup-M2 | Anaplastic Large-Cell Lymphoma | Not Reported | Induces pro-apoptotic caspases in a dose-dependent manner. | [1] |

| Karpas-299 | Anaplastic Large-Cell Lymphoma | Not Reported | Induces pro-apoptotic caspases in a dose-dependent manner. | [1] |

Table 2: In vitro cellular activity of this compound in various cancer cell lines.

In Vivo Efficacy

The anti-tumor activity of this compound has been demonstrated in several preclinical xenograft models.

| Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Notes | Reference |

| Inflammatory Breast Cancer (SUM190) | SCID Mice | 55 mg/kg, p.o., b.i.d. for 7 weeks | 79.7% | Significant reduction in tumor size compared to control. | [6] |

| Inflammatory Breast Cancer (FC-IBC02) | SCID Mice | 55 mg/kg, p.o., b.i.d. for 7 weeks | 33% | Prevented brain metastasis (0% in treated vs. 20% in control). | [6] |

| Inflammatory Breast Cancer (SUM149) | SCID Mice | 55 mg/kg, p.o., b.i.d. for 7 weeks | 23% | Modest reduction in tumor size. | [6] |

| Anaplastic Large-Cell Lymphoma (Sup-M2) | SCID/Beige Mice | 3-55 mg/kg, p.o., b.i.d. or q.d. for 12 days | Dose-dependent | Inhibited tumor growth. | [1] |

| Prostate Cancer (CWR22) | Nude Mice | 55 mg/kg, p.o., once | Not Reported | Inhibited FAK phosphorylation in a time-dependent manner. | [1] |

Table 3: In vivo anti-tumor efficacy of this compound in xenograft models.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability, in preclinical species.[3] It is also reported to be brain-penetrant.[3][7]

| Species | Administration | Dose (mg/kg) | Bioavailability (%) | t1/2 (hours) | Reference |

| CD-1 Mouse | p.o. | 10 | 47 | Not Reported | [3] |

| Sprague-Dawley Rat | p.o. | 10 | Not Reported | Not Reported | [1] |

| Cynomolgus Monkey | p.o. | Not Reported | Acceptable | Not Reported | [3] |

Table 4: Pharmacokinetic parameters of this compound in preclinical models.

Signaling Pathways

The dual inhibition of FAK and ALK by this compound impacts multiple downstream signaling pathways critical for cancer cell proliferation, survival, and migration.

Caption: FAK signaling pathway and the inhibitory action of this compound.

Caption: ALK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections provide an overview of the methodologies employed in the preclinical evaluation of this compound, based on available literature.

In Vitro Kinase Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FAK and ALK kinases.

-

General Procedure: Recombinant FAK and ALK kinases were incubated with a specific substrate and ATP in a kinase buffer. This compound was added at various concentrations. The kinase activity was measured by quantifying the amount of phosphorylated substrate or ADP produced, often using luminescence-based or fluorescence-based detection methods. The IC50 values were then calculated from the dose-response curves.

Caption: Generalized workflow for in vitro kinase assays.

Cell Proliferation Assays

-

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

-

General Procedure: Cancer cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 72 to 192 hours).[1] Cell viability was assessed using a colorimetric assay such as the MTS assay, which measures mitochondrial metabolic activity. The absorbance was read using a plate reader, and the percentage of cell proliferation inhibition was calculated relative to the vehicle-treated control.

Caption: Generalized workflow for cell proliferation assays.

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

General Procedure: Human cancer cells were subcutaneously or orthotopically implanted into immunocompromised mice (e.g., SCID or nude mice).[1][4] Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered orally (p.o.) at specified doses and schedules (e.g., once daily (q.d.) or twice daily (b.i.d.)).[1] Tumor volume was measured periodically using calipers. At the end of the study, tumors were excised and weighed, and the tumor growth inhibition (TGI) was calculated. In some studies, tissues were collected for pharmacodynamic analysis (e.g., western blotting for phosphorylated FAK).[1]

Caption: Generalized workflow for in vivo xenograft studies.

Conclusion

This compound is a promising dual inhibitor of FAK and ALK with potent anti-tumor activity demonstrated in a range of preclinical models. Its oral bioavailability and ability to penetrate the blood-brain barrier further enhance its therapeutic potential. The data summarized in this guide provide a comprehensive overview of the pharmacological properties of this compound, supporting its continued investigation as a potential cancer therapeutic. Further clinical evaluation is warranted to establish its safety and efficacy in patients with tumors characterized by aberrant FAK or ALK signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Clinical Candidate this compound, a Selective Inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scholars.northwestern.edu [scholars.northwestern.edu]

The Dual FAK/ALK Inhibitor CEP-37440: A Technical Overview of its Anti-Proliferative and Anti-Migratory Effects on Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of CEP-37440, a potent, orally available dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2][3] We will explore its mechanism of action and its documented effects on tumor cell proliferation and migration, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development.

Mechanism of Action: Targeting Key Oncogenic Pathways

This compound exerts its anti-tumor activity by simultaneously targeting two critical tyrosine kinases implicated in cancer progression: FAK and ALK.[3] FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, proliferation, survival, and migration.[3][4] Dysregulation of FAK is common in various cancers and is associated with increased invasion and metastasis.[4][5] ALK, a receptor tyrosine kinase, is a member of the insulin receptor superfamily, and its genetic rearrangements and overexpression are drivers in several malignancies.[3]

The primary mechanism by which this compound inhibits tumor cell proliferation is through the blockade of FAK autophosphorylation at tyrosine 397 (Tyr 397).[1][6][7] This autophosphorylation event is a critical step in FAK activation and the subsequent downstream signaling cascades that promote cell growth and survival. By inhibiting this key phosphorylation, this compound effectively disrupts FAK-mediated signal transduction.[1][2]

Figure 1: Simplified signaling pathway of this compound's inhibitory action on FAK.

Effect on Tumor Cell Proliferation

This compound has demonstrated significant anti-proliferative activity across a range of cancer cell lines, particularly in inflammatory breast cancer (IBC).[1][6][7] Studies have shown that this compound decreases the proliferation of IBC cells in a dose-dependent manner.[1] For instance, in the triple-negative FC-IBC02 cell line, 300 nM of this compound was sufficient to decrease proliferation, while a concentration of 1000 nM resulted in complete inhibition.[8]

Quantitative Proliferation Data

The following table summarizes the inhibitory concentrations of this compound on various kinases and cell lines.

| Target/Cell Line | Assay Type | IC50/GC50 Value | Reference |

| FAK (enzyme) | Enzymatic Assay | 2.3 nM | [1][5] |

| ALK (enzyme) | Enzymatic Assay | 3.5 nM | [1][5] |

| FAK (cellular) | Cellular Assay | 80 nM / 88 nM | [5][9] |

| ALK (cellular) | Cellular Assay | 22 nM / 40 nM | [5][9] |

| ALK (cellular, 75% human plasma) | Cellular Assay | 120 nM | [10] |

| FC-IBC02 (IBC) | Proliferation Assay | 91 nM | [11] |

| SUM190 (IBC) | Proliferation Assay | 900 nM | [11] |

| KPL4 (Breast Cancer) | Proliferation Assay | 890 nM | [11] |

Experimental Workflow: Cell Proliferation Assay

The following diagram illustrates a typical workflow for assessing the effect of this compound on tumor cell proliferation.

Figure 2: Workflow for a typical cell proliferation assay.

Effect on Tumor Cell Migration

The role of FAK in cell migration suggests that its inhibition by this compound would also impact the migratory and invasive potential of tumor cells.[2][3][4] Indeed, in vivo studies have shown that this compound can inhibit the development of spontaneous brain metastases in mouse xenograft models of IBC.[7][8] This indicates a potential role for this compound in controlling the metastatic spread of cancer. While direct quantitative data from in vitro migration assays is less prevalent in the reviewed literature, the potent inhibition of FAK, a key regulator of cell motility, strongly supports an anti-migratory effect.

Experimental Workflow: Transwell Migration Assay

To quantitatively assess the impact of this compound on cell migration, a Transwell assay can be employed. The workflow for such an assay is depicted below.

Figure 3: Workflow for a Transwell migration assay.

Downstream Effects and Gene Regulation

Beyond its direct impact on proliferation and migration, this compound has been shown to modulate the expression of genes involved in critical cellular processes.[8] In FC-IBC02 cells, treatment with this compound led to differential regulation of genes associated with apoptosis, interferon signaling, and cytokines.[6][7] This suggests that the anti-tumor effects of this compound are multifaceted, extending to the induction of programmed cell death and modulation of the tumor microenvironment.

Detailed Experimental Protocols

Cell Proliferation Assay (MTS-based)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells.

-

Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.

Transwell Migration Assay

-

Chamber Preparation: Rehydrate 24-well Transwell inserts (8 µm pore size) with serum-free medium for at least 2 hours at 37°C.

-

Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

Chemoattractant Addition: Add 600 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

-

Cell Seeding: Add 100 µL of the cell suspension (containing the desired concentration of this compound or vehicle control) to the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate for 12-24 hours at 37°C and 5% CO2.

-

Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.

-

Fixation and Staining: Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes, followed by staining with 0.1% crystal violet for 20 minutes.

-

Imaging and Quantification: Wash the inserts with PBS and allow them to air dry. Image the stained cells using a microscope and count the number of migrated cells in several random fields of view.

Western Blotting for Phospho-FAK (Tyr 397)

-

Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE on a 4-12% polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FAK (Tyr 397) and total FAK overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a promising dual inhibitor of FAK and ALK with potent anti-proliferative and anti-migratory effects in various cancer models, particularly inflammatory breast cancer. Its mechanism of action, centered on the inhibition of FAK autophosphorylation, disrupts key signaling pathways essential for tumor growth and metastasis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation into the therapeutic potential of this compound. Future research should continue to explore its efficacy in a broader range of malignancies and in combination with other anti-cancer agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Facebook [cancer.gov]

- 3. This compound | C30H38ClN7O3 | CID 71721648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | Assessment of the in vitro metabolic stability of this compound, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening [frontiersin.org]

- 5. The effects of this compound, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of this compound, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. caymanchem.com [caymanchem.com]

- 10. This compound | ALK | FAK | TargetMol [targetmol.com]

- 11. researchgate.net [researchgate.net]

- 12. origene.com [origene.com]

Methodological & Application

Application Notes and Protocols for CEP-37440 In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-37440 is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] By targeting these two key signaling proteins, this compound disrupts critical cellular processes implicated in cancer progression, including cell proliferation, survival, migration, and angiogenesis.[2] The primary mechanism of action for this compound involves the inhibition of FAK1 autophosphorylation at Tyrosine 397 (Tyr397), a crucial step in FAK activation.[1][4] This inhibition leads to a downstream cascade of events that can culminate in decreased cell viability and the induction of apoptosis in cancer cells. These characteristics make this compound a compound of significant interest in oncology research and drug development.

This document provides detailed protocols for key in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound. The included methodologies cover the assessment of its anti-proliferative and pro-apoptotic effects, as well as its impact on FAK and ALK signaling pathways.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound against its primary targets and various cancer cell lines.

Table 1: Kinase Inhibitory Activity of this compound

| Target | IC₅₀ (nM) |

| FAK | 2.3[1][4] |

| ALK | 3.5[1][4] |

Table 2: Anti-proliferative Activity of this compound in Inflammatory Breast Cancer (IBC) Cell Lines

| Cell Line | GC₅₀ (nM) |

| FC-IBC02 | 91[3] |

| SUM190 | 900[3] |

| KPL4 | 890[3] |

Signaling Pathway

The following diagram illustrates the signaling pathways affected by this compound. Inhibition of FAK and ALK by this compound disrupts downstream signaling cascades, including the PI3K/Akt and MEK/ERK pathways, which are critical for cell survival and proliferation.